molecular formula C24H17Cl2FN4O3S B11083969 4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B11083969
M. Wt: 531.4 g/mol
InChI Key: RMIASYDCCQFMBO-UHFFFAOYSA-N
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Description

4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chloro, fluoro, amino, oxo, and thioxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazolidinone core: This involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with thiourea to form the imidazolidinone core.

    Introduction of the oxoethyl group: The imidazolidinone intermediate is then reacted with 2-chloroacetyl chloride to introduce the oxoethyl group.

    Final coupling: The resulting intermediate is coupled with 4-chlorobenzamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a fluoro group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of an imidazolidinone ring.

Uniqueness

4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17Cl2FN4O3S

Molecular Weight

531.4 g/mol

IUPAC Name

4-chloro-N-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C24H17Cl2FN4O3S/c25-15-3-1-14(2-4-15)22(33)29-31-20(13-21(32)28-18-9-5-16(26)6-10-18)23(34)30(24(31)35)19-11-7-17(27)8-12-19/h1-12,20H,13H2,(H,28,32)(H,29,33)

InChI Key

RMIASYDCCQFMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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